molecular formula C16H16FN3 B7575080 N-[(1-ethyl-4-fluorobenzimidazol-2-yl)methyl]aniline

N-[(1-ethyl-4-fluorobenzimidazol-2-yl)methyl]aniline

Cat. No. B7575080
M. Wt: 269.32 g/mol
InChI Key: PWRCISKQUBMCDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1-ethyl-4-fluorobenzimidazol-2-yl)methyl]aniline, also known as EF-24, is a small molecule inhibitor that has gained attention for its potential therapeutic applications in various diseases. It was first synthesized in 2008 by a group of researchers led by Dr. Paul Hergenrother at the University of Illinois at Urbana-Champaign. Since then, EF-24 has been extensively studied for its biological activities and mechanism of action.

Mechanism of Action

N-[(1-ethyl-4-fluorobenzimidazol-2-yl)methyl]aniline exerts its biological activities through multiple mechanisms of action. It has been shown to inhibit the activity of various enzymes such as thioredoxin reductase and histone deacetylase, which are involved in cancer and inflammation, respectively. N-[(1-ethyl-4-fluorobenzimidazol-2-yl)methyl]aniline also activates the Nrf2-Keap1 pathway, which is a key regulator of cellular antioxidant defense and detoxification. In addition, N-[(1-ethyl-4-fluorobenzimidazol-2-yl)methyl]aniline has been shown to induce apoptosis and autophagy in cancer cells.
Biochemical and Physiological Effects:
N-[(1-ethyl-4-fluorobenzimidazol-2-yl)methyl]aniline has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis in cancer cells. N-[(1-ethyl-4-fluorobenzimidazol-2-yl)methyl]aniline has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and blocking the activation of NF-κB. In addition, N-[(1-ethyl-4-fluorobenzimidazol-2-yl)methyl]aniline has been shown to improve cognitive function in animal models of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

N-[(1-ethyl-4-fluorobenzimidazol-2-yl)methyl]aniline has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has also been shown to have good bioavailability and pharmacokinetic properties. However, N-[(1-ethyl-4-fluorobenzimidazol-2-yl)methyl]aniline has some limitations as well. It can be unstable in certain conditions and may require special handling. In addition, N-[(1-ethyl-4-fluorobenzimidazol-2-yl)methyl]aniline may have off-target effects that need to be carefully evaluated.

Future Directions

There are several future directions for research on N-[(1-ethyl-4-fluorobenzimidazol-2-yl)methyl]aniline. One possible direction is to investigate its potential therapeutic applications in other diseases such as cardiovascular disease and diabetes. Another direction is to develop more potent and selective analogs of N-[(1-ethyl-4-fluorobenzimidazol-2-yl)methyl]aniline that can be used as lead compounds for drug development. Furthermore, the mechanism of action of N-[(1-ethyl-4-fluorobenzimidazol-2-yl)methyl]aniline needs to be further elucidated to fully understand its biological activities. Finally, the safety and toxicity of N-[(1-ethyl-4-fluorobenzimidazol-2-yl)methyl]aniline need to be evaluated in preclinical and clinical studies to determine its potential as a therapeutic agent.

Synthesis Methods

N-[(1-ethyl-4-fluorobenzimidazol-2-yl)methyl]aniline is synthesized by a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 1-ethyl-4-fluoro-2-nitrobenzene with 2-aminomethylbenzimidazole in the presence of a reducing agent to give the intermediate product, which is then further reacted with aniline to obtain N-[(1-ethyl-4-fluorobenzimidazol-2-yl)methyl]aniline. The final product is purified by column chromatography and characterized by various spectroscopic techniques.

Scientific Research Applications

N-[(1-ethyl-4-fluorobenzimidazol-2-yl)methyl]aniline has been shown to have potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer, N-[(1-ethyl-4-fluorobenzimidazol-2-yl)methyl]aniline has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In inflammation, N-[(1-ethyl-4-fluorobenzimidazol-2-yl)methyl]aniline has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB, a key regulator of inflammation. In neurodegenerative disorders, N-[(1-ethyl-4-fluorobenzimidazol-2-yl)methyl]aniline has been shown to protect neurons from oxidative stress and improve cognitive function.

properties

IUPAC Name

N-[(1-ethyl-4-fluorobenzimidazol-2-yl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3/c1-2-20-14-10-6-9-13(17)16(14)19-15(20)11-18-12-7-4-3-5-8-12/h3-10,18H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWRCISKQUBMCDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=CC=C2)F)N=C1CNC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1-ethyl-4-fluorobenzimidazol-2-yl)methyl]aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.